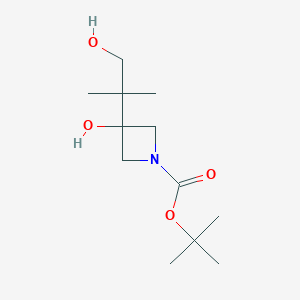
Methyl 4-amino-2-chloronicotinate
Overview
Description
“Methyl 4-amino-2-chloronicotinate” is a chemical compound with the CAS Number: 1018678-37-9 . It has a molecular weight of 186.6 and its IUPAC name is methyl 4-amino-2-chloronicotinate .
Molecular Structure Analysis
The InChI code for “Methyl 4-amino-2-chloronicotinate” is1S/C7H7ClN2O2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3,(H2,9,10) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“Methyl 4-amino-2-chloronicotinate” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Anticonvulsant Activity : Methyl 4-amino-2-chloronicotinate has been studied for its potential anticonvulsant properties. For instance, Scott et al. (1993) investigated the anticonvulsant activity of similar compounds, revealing insights into their structure-activity correlations and potential applications in antielectroshock seizure evaluation (Scott et al., 1993).
Synthesis and Antimicrobial Activity : Rani and Kunta (2021) described a cost-effective and environmentally friendly synthesis of novel isoxazolyl pyrido[2,3-d]pyrimidines from 4-amino-3-methyl-5-styrylisoxazoles using Methyl 4-amino-2-chloronicotinate. These compounds showed significant antimicrobial and anti-inflammatory activities (Rani & Kunta, 2021).
Microwave-Assisted Synthesis : Quevedo et al. (2009) explored the microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines, demonstrating an efficient method for producing a range of 2-aminonicotinic acids, including Methyl 4-amino-2-chloronicotinate (Quevedo et al., 2009).
Nitrification Inhibitor in Agriculture : Srivastava et al. (2016) investigated 2-amino 4-chloro 6-methyl pyrimidine (AM), a compound related to Methyl 4-amino-2-chloronicotinate, as a nitrification inhibitor in soil. They evaluated its degradation and persistence, suggesting its potential use in increasing the efficiency of nitrogenous fertilizers in agriculture (Srivastava et al., 2016).
Synthesis of Antitumor and Antifilarial Agents : Kumar et al. (1993) synthesized methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound structurally similar to Methyl 4-amino-2-chloronicotinate, and evaluated it for antitumor and antifilarial properties, demonstrating its potential in medical applications (Kumar et al., 1993).
Anti-Amnesiant Agents : Leflemme et al. (2005) discussed the synthesis of 2-aryl-6-methylpiperidin-4-ols and related compounds for potential use as anti-amnesiant agents. They employed a methodology involving sulfinimine chemistry and evaluated the spontaneous working memory activity of these compounds in mice (Leflemme et al., 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
methyl 4-amino-2-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYRAHPWYMGADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1397882.png)








![2-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1397899.png)



